Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC technology . Pomalidomide is an E3 ligase activator, and this structure may be further derivatized via its carboxylic acid .
Synthesis Analysis
The synthesis of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH involves the incorporation of the Pomalidomide based cereblon ligand and a linker used in PROTAC technology . The specific details of the synthesis process are not provided in the search results.Molecular Structure Analysis
The molecular structure of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is complex, with a molecular weight of 648.70 and a formula of C31H44N4O11 . The structure incorporates a pomalidomide, a hydrophilic PEG spacer, and a carboxylic acid .Physical And Chemical Properties Analysis
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is an oil with a light brown to brown color . It has a molecular weight of 648.70 and a formula of C31H44N4O11 . It is soluble in DMSO .科学的研究の応用
Inflammatory Diseases
PROTAC technology, which utilizes compounds like Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH, shows promise in the treatment of inflammatory diseases by targeting specific proteins for degradation, potentially leading to new therapeutic strategies .
Neurodegenerative Diseases
The targeted protein degradation approach of PROTACs can be applied to neurodegenerative diseases, where the removal of misfolded or aggregated proteins is crucial. This could open up avenues for treating conditions like Alzheimer’s and Parkinson’s disease .
Malignant Tumors
PROTACs have been explored for their potential in cancer therapy. By degrading oncogenic proteins, they offer a novel approach to inhibit tumor growth and proliferation .
Drug Discovery
The compound’s role as a cereblon ligand-linker conjugate in PROTACs aids in the efficient degradation of proteins of interest (POI), enhancing drug discovery processes and druggability .
Chemical Biology Tool
PROTACs serve as a valuable tool for identifying targets of natural products, confirming their potential in scientific research beyond therapeutic applications .
Therapeutic Approach for Challenging Pathogenic Proteins
The technology is being recognized for its ability to target pathogenic proteins that are difficult to address with traditional small-molecule inhibitors, marking a significant advancement in therapeutic agents .
作用機序
Target of Action
The primary target of Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is Cereblon , a substrate receptor for the E3 ubiquitin ligase complex . Cereblon plays a crucial role in various biological processes, including limb outgrowth, the formation of neural tube during embryogenesis, and the regulation of immune response .
Mode of Action
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH is a synthesized E3 ligase ligand-linker conjugate that incorporates the Pomalidomide based cereblon ligand and a linker used in PROTAC (Proteolysis-Targeting Chimera) technology . This compound binds to Cereblon, activating the E3 ligase and leading to the ubiquitination and subsequent degradation of target proteins .
特性
IUPAC Name |
2-[5-[2-[5-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-2-oxoethoxy]pentoxy]ethoxy]pentoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N4O11/c36-25-11-10-24(29(40)34-25)35-30(41)22-8-7-9-23(28(22)31(35)42)32-12-13-33-26(37)20-45-16-5-1-3-14-43-18-19-44-15-4-2-6-17-46-21-27(38)39/h7-9,24,32H,1-6,10-21H2,(H,33,37)(H,38,39)(H,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYIZKATTGMJTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)COCCCCCOCCOCCCCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pomalidomide-C2-amido-(C1-O-C5-O-C1)2-COOH |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。